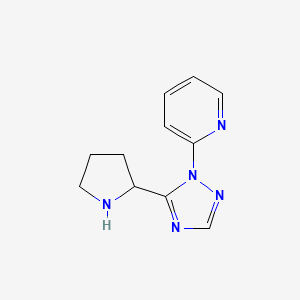

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

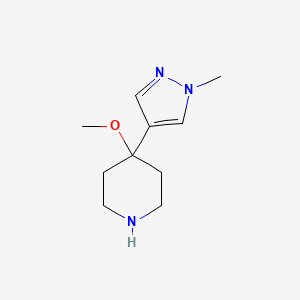

1-(Isoquinolin-1-ilmetil)piperidin-3-amina es un compuesto que presenta un anillo de piperidina unido a una unidad de isoquinolina a través de un puente metileno. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y su función como bloque de construcción para moléculas más complejas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Isoquinolin-1-ilmetil)piperidin-3-amina generalmente implica la reacción de derivados de isoquinolina con derivados de piperidina. Un método común incluye el uso de isoquinolina-1-carboxaldehído y piperidin-3-amina bajo condiciones de aminación reductora. La reacción generalmente se lleva a cabo en presencia de un agente reductor como el triacetoxiborohidruro de sodio o el cianoborohidruro de sodio .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 1-(Isoquinolin-1-ilmetil)piperidin-3-amina no están ampliamente documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, y emplear reactores de flujo continuo para mejorar la eficiencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Isoquinolin-1-ilmetil)piperidin-3-amina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la unidad de isoquinolina en derivados de tetrahidroisoquinolina.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el ácido m-cloroperbenzoico (m-CPBA).

Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico.

Sustitución: Los agentes halogenantes como la N-bromosuccinimida (NBS) se pueden utilizar para reacciones de bromación.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen N-óxidos, derivados de tetrahidroisoquinolina y varios derivados sustituidos de isoquinolina y piperidina .

Aplicaciones Científicas De Investigación

1-(Isoquinolin-1-ilmetil)piperidin-3-amina tiene varias aplicaciones en la investigación científica:

Química: Sirve como precursor para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como un posible compuesto principal para el desarrollo de fármacos, particularmente en el tratamiento de trastornos neurológicos.

Mecanismo De Acción

El mecanismo de acción de 1-(Isoquinolin-1-ilmetil)piperidin-3-amina implica su interacción con dianas moleculares y vías específicas. La unidad de isoquinolina puede intercalarse con el ADN, lo que potencialmente interrumpe los procesos de replicación y transcripción del ADN. Además, el anillo de piperidina puede interactuar con varias enzimas y receptores, modulando su actividad. Estas interacciones contribuyen a los efectos biológicos del compuesto, como las actividades antimicrobianas y anticancerígenas .

Compuestos similares:

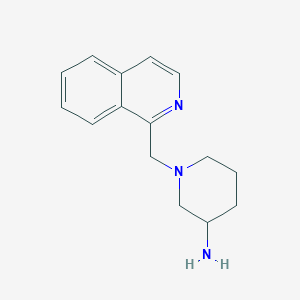

1-Bencilpiperidin-3-amina: Similar en estructura pero con un grupo bencilo en lugar de una unidad de isoquinolina.

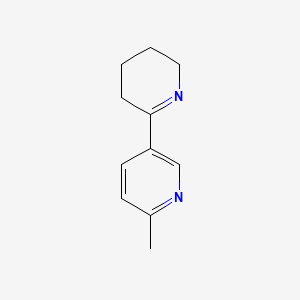

1-(Piridin-3-ilmetil)piperidin-3-amina: Presenta un anillo de piridina en lugar de un anillo de isoquinolina.

1-(Quinolin-1-ilmetil)piperidin-3-amina: Contiene un anillo de quinolina en lugar de un anillo de isoquinolina.

Singularidad: 1-(Isoquinolin-1-ilmetil)piperidin-3-amina es única debido a la presencia de unidades tanto de isoquinolina como de piperidina, que confieren propiedades químicas y biológicas distintas. El anillo de isoquinolina mejora su capacidad para intercalarse con el ADN, mientras que el anillo de piperidina proporciona flexibilidad y potencial para diversas modificaciones químicas .

Comparación Con Compuestos Similares

1-Benzylpiperidin-3-amine: Similar in structure but with a benzyl group instead of an isoquinoline moiety.

1-(Pyridin-3-ylmethyl)piperidin-3-amine: Features a pyridine ring instead of an isoquinoline ring.

1-(Quinolin-1-ylmethyl)piperidin-3-amine: Contains a quinoline ring instead of an isoquinoline ring.

Uniqueness: 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. The isoquinoline ring enhances its ability to intercalate with DNA, while the piperidine ring provides flexibility and potential for various chemical modifications .

Propiedades

Fórmula molecular |

C15H19N3 |

|---|---|

Peso molecular |

241.33 g/mol |

Nombre IUPAC |

1-(isoquinolin-1-ylmethyl)piperidin-3-amine |

InChI |

InChI=1S/C15H19N3/c16-13-5-3-9-18(10-13)11-15-14-6-2-1-4-12(14)7-8-17-15/h1-2,4,6-8,13H,3,5,9-11,16H2 |

Clave InChI |

RMBALCNGKRXBAM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)CC2=NC=CC3=CC=CC=C32)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)

![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)

![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)